

A Senior Application Scientist's Synthesis on a High-Hazard Compound

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lead bis(2-ethylhexanoate)*

Cat. No.: *B1581210*

[Get Quote](#)

For professionals in research and development, the safe and effective handling of chemical reagents is paramount. **Lead bis(2-ethylhexanoate)** (CAS No. 301-08-6), a compound valued in various industrial applications such as a drier in coatings, a heat stabilizer for polymers, and a catalyst, presents significant health and environmental hazards that demand a thorough and nuanced understanding.^{[1][2][3]} This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a deeper, causality-driven analysis for the experienced scientist.

Chemical Identity and Core Properties

Lead bis(2-ethylhexanoate) is an organolead compound that exists as a yellowish, viscous liquid.^{[1][3]} Its utility is derived from the reactivity of the lead (II) cation, which is complexed with two 2-ethylhexanoate anions. While it is soluble in many organic solvents, it is notably insoluble in water, a property that influences its environmental fate and spill cleanup procedures.^{[4][5][6]}

Property	Value	Source(s)
CAS Number	301-08-6	[1] [4] [5]
Molecular Formula	C ₁₆ H ₃₀ O ₄ Pb	[1] [4] [5]
Molecular Weight	493.61 g/mol	[1] [4] [5]
Appearance	Yellowish, viscous liquid	[1] [3] [6]
Density	~1.56 g/cm ³	[4] [5] [6]
Flash Point	162°C	[4] [5] [6]
Water Solubility	Insoluble	[4] [5] [7]

Hazard Identification and GHS Classification: A Framework for Precaution

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For **Lead bis(2-ethylhexanoate)**, the classifications are severe and point to systemic, long-term health risks. Understanding these is the first step in establishing a robust safety protocol. The hazard is not merely theoretical; it is driven by the well-documented toxicology of lead.[\[8\]](#)

Caption: GHS Pictograms for **Lead bis(2-ethylhexanoate)**.

Hazard Class	Category	Hazard Statement	Implication for Researchers
Acute Toxicity (Oral & Inhalation)	4	H302: Harmful if swallowed H332: Harmful if inhaled	Points to the need for stringent containment (fume hood) and a strict no-food/drink policy in the lab. [5] [9] [10]
Reproductive Toxicity	1A	H360: May damage fertility or the unborn child	This is a critical hazard. It mandates restricted access, especially for personnel of reproductive age, and necessitates obtaining special instructions before handling. [1] [9] [11]
Carcinogenicity	1A / 1B	H350: May cause cancer	Long-term exposure is a primary concern. This reinforces the need for minimizing exposure through engineering controls and PPE. [9] [11]
Specific Target Organ Toxicity (Repeated Exposure)	2	H373: May cause damage to organs through prolonged or repeated exposure	The target organs are primarily the central nervous system, blood, and kidneys. [10] [11] This highlights the cumulative nature of lead poisoning. [9]

Hazardous to the Aquatic Environment (Acute & Chronic)	1	H410: Very toxic to aquatic life with long lasting effects	Dictates strict waste disposal protocols. Absolutely no drain disposal is permissible. [1] [9] [11]
--	---	--	---

Toxicological Profile: The Mechanism of Lead's Insidious Effects

The hazards of **Lead bis(2-ethylhexanoate)** are fundamentally driven by the lead cation. Lead is a cumulative poison that the body absorbs and stores, primarily in bone.[\[9\]](#) Its toxicity stems from its ability to mimic and displace essential divalent cations like calcium (Ca^{2+}), zinc (Zn^{2+}), and iron (Fe^{2+}), thereby disrupting numerous critical enzymatic processes.

- **Neurological Effects:** Lead can cross the blood-brain barrier and interfere with neurotransmitter release and synaptic development, which is particularly damaging to the developing nervous system.[\[8\]](#) This is the basis for the severe developmental toxicity warnings.
- **Hematological Effects:** Lead inhibits enzymes involved in heme synthesis, leading to anemia.[\[8\]](#)
- **Renal and Reproductive Effects:** Chronic exposure can lead to kidney damage and impair both male and female reproductive function.[\[8\]](#)[\[9\]](#) The classification as a Category 1A reproductive toxin is based on robust human data for lead compounds.[\[1\]](#)[\[5\]](#)[\[9\]](#)

Occupational Exposure Limits (OELs)

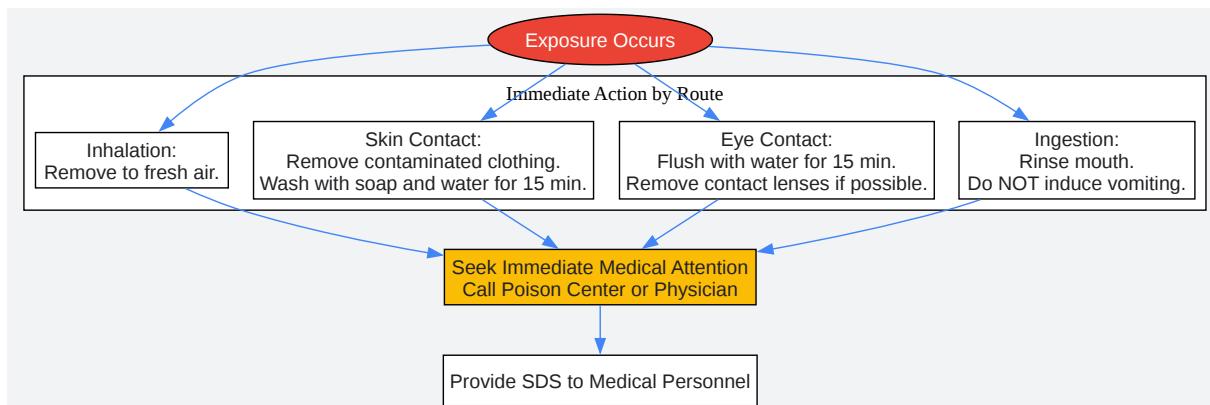
To mitigate the risk of these chronic effects, regulatory bodies have established strict exposure limits. These are not levels that guarantee absolute safety but are the maximum permissible concentrations in workplace air.

Regulatory Body	Limit Type	Value (as Pb)	Source(s)
NIOSH (USA)	TWA (Time-Weighted Average)	0.050 mg/m ³	[5][12]
NIOSH (USA)	IDLH (Immediately Dangerous to Life or Health)	100 mg/m ³	[5][12]
OSHA (USA)	PEL (Permissible Exposure Limit)	0.05 mg/m ³	[10]
EU (Directive 98/24/EC)	TWA	0.15 mg/m ³	[8]

Proactive and Reactive Safety Protocols

A self-validating safety system involves both proactive measures to prevent exposure and well-rehearsed reactive protocols for when incidents occur.

Handling, Storage, and Exposure Control


The principle of "as low as reasonably practicable" (ALARP) must govern all handling procedures.

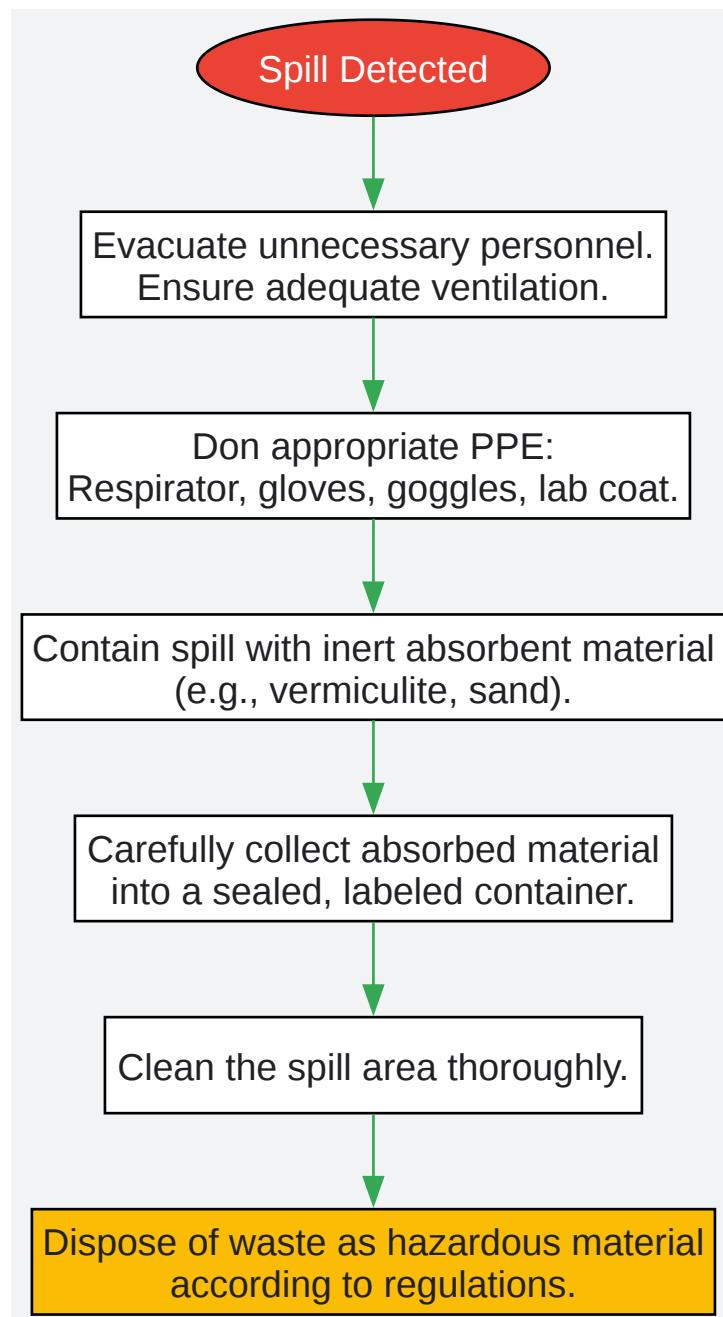
- Engineering Controls (Primary): All work must be conducted in a certified chemical fume hood to control inhalation exposure.[1][11]
- Administrative Controls: Access to areas where this chemical is used or stored must be restricted.[13] A designated use area should be established. All users must read and understand the SDS and receive special instructions before use.[1][11] A strict hygiene policy—thoroughly washing hands and face after handling—is mandatory.[1][13]
- Personal Protective Equipment (PPE) (Secondary): The choice of PPE is a last line of defense, not a substitute for proper controls.
 - Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
 - Eye Protection: Chemical safety goggles are required.

- Body Protection: A lab coat is mandatory. Consider a chemically resistant apron for larger quantities.[1][9]
- Storage: The compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3][11] Crucially, due to its high toxicity, it must be stored locked up (P405), with access limited to authorized personnel.[1][9][11]

First-Aid and Emergency Response

In the event of an exposure, a rapid and correct response is critical.

[Click to download full resolution via product page](#)


Caption: Emergency First-Aid Workflow for Exposure.

- Inhalation: Immediately remove the individual to fresh air and keep them at rest. Call for medical help without delay.[9][11]
- Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][13]

- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[9][13]
- Ingestion: Call a poison center or physician immediately. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][11]

Accidental Release and Disposal

Spills represent a significant risk of acute exposure and environmental contamination. A clear, pre-defined protocol is essential.

[Click to download full resolution via product page](#)

Caption: Step-by-Step Spill Response Protocol.

The key principle is containment and control. Do not use water to clean up spills, as the material is insoluble and this could spread contamination.[\[11\]](#) Prevent the material from entering drains or waterways at all costs due to its high aquatic toxicity.[\[11\]](#)[\[13\]](#)

All waste generated from the cleanup, as well as any unused material, must be treated as hazardous waste. It should be collected in a properly labeled, sealed container and disposed of via a licensed waste disposal facility, in accordance with all local, state, and federal regulations. [9][11]

References

- **Lead bis(2-ethylhexanoate)** CAS:301-08-6 - Jinan Future chemical Co.,Ltd. (n.d.).
- Lead salts of 2-ethylhexanoic acid: Human health tier II assessment. (2013, November 22). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Cas 301-08-6, **Lead bis(2-ethylhexanoate)** - LookChem. (n.d.).
- **Lead Bis(2-ethylhexanoate)** CAS 301-08-6: Properties, Applications, and Safety in Paint Drying and Catalysis - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29).
- LEAD(II) 2-ETHYLHEXANOATE, 95% Safety Data Sheet - Gelest. (2022, April 13).
- Understanding the Chemical Properties and Handling of **Lead Bis(2-ethylhexanoate)** (CAS 301-08-6) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 301-08-6 | Lead (II) 2-ethylhexanoate 95% - ChemIndex. (n.d.).
- Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb - PubChem. (n.d.).
- Material Safety Data Sheet - Vanderbilt University. (2004, June 14).
- Lead Octoate - SAFETY DATA SHEET. (2015, December 3).
- SAFETY DATA SHEET - Benjamin Moore. (2020, August 11).
- LEAD OCTOATE - Ataman Kimya. (n.d.).
- Lead 2-ethylhexanoate,4408E-3,2024/12/18 - Safety Data Sheet. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Lead bis(2-ethylhexanoate) price, buy Lead bis(2-ethylhexanoate) - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Lead bis(2-ethylhexanoate) | 301-08-6 [chemicalbook.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Senior Application Scientist's Synthesis on a High-Hazard Compound]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581210#safety-data-sheet-sds-for-lead-bis-2-ethylhexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com